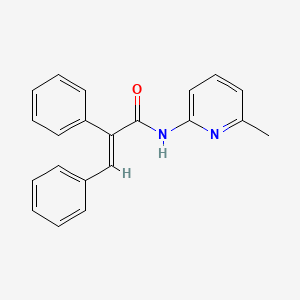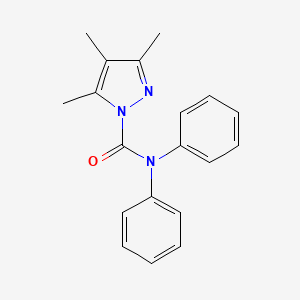![molecular formula C21H28N2O2 B5767666 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol, also known as L-745,870, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system of the brain. By blocking the dopamine D4 receptor, 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol is believed to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol can modulate the release of dopamine in the prefrontal cortex and limbic system, which are areas of the brain involved in cognitive function and emotional regulation. 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the mesolimbic dopamine system. However, one of the limitations of using 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol. One area of interest is its potential therapeutic applications in the treatment of substance abuse disorders, particularly cocaine and methamphetamine addiction. Another area of interest is its potential use as a tool for understanding the role of the dopamine D4 receptor in various neurological disorders, such as ADHD and schizophrenia. Additionally, there is interest in developing more water-soluble derivatives of 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol to improve its suitability for certain experimental settings.
Synthesemethoden
The synthesis of 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol involves several steps, including the reaction of 2-ethoxyphenol with 4-(2,3-dimethylphenyl)piperazine, followed by the protection of the resulting compound with tert-butyldimethylsilyl chloride. The protected compound is then reacted with 4-fluoromethylphenylboronic acid using palladium-catalyzed coupling reaction. The final step involves the deprotection of the compound using tetra-n-butylammonium fluoride to yield 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance abuse disorders. Studies have shown that 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol has a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-21-14-18(8-9-20(21)24)15-22-10-12-23(13-11-22)19-7-5-6-16(2)17(19)3/h5-9,14,24H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFCRDOQUMKELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-2-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)


![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)

![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)